Vitisin A

Anticancer Cytotoxicity Hepatocellular Carcinoma

For research programs demanding validated biological potency, choose Vitisin A. This (+)-ε-viniferin-ampelopsin B tetramer demonstrates a 3-fold greater cytotoxic potency (IC50 9.7 µM) than resveratrol in hepatocellular carcinoma models, is the most effective adipogenesis inhibitor among 18 stilbenes, and exhibits a unique pro-apoptotic effect on cardiomyocytes, opposite to structurally related hopeaphenol. Do not substitute with generic 'resveratrol derivatives'—the specific three-dimensional conformation of this compound directly dictates its unique target selectivity and molecular mechanism of action.

Molecular Formula C56H42O12
Molecular Weight 906.9 g/mol
CAS No. 142449-89-6
Cat. No. B052581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitisin A
CAS142449-89-6
SynonymsVitisin A;  Vitisin A (Vitis coignetiae);  6-[5-[2-[3-(3,5-Dihydroxyphenyl)-2,3-dihydro-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-
Molecular FormulaC56H42O12
Molecular Weight906.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)C=CC8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O
InChIInChI=1S/C56H42O12/c57-33-10-4-28(5-11-33)49-51(42-23-40(64)26-47-53(42)54(43-22-39(63)24-45(66)52(43)49)56(68-47)30-8-14-35(59)15-9-30)41-17-27(2-16-44(41)65)1-3-31-18-38(62)25-46-48(31)50(32-19-36(60)21-37(61)20-32)55(67-46)29-6-12-34(58)13-7-29/h1-26,49-51,54-66H/b3-1+/t49-,50+,51+,54+,55-,56-/m1/s1
InChIKeyXAXVWWYPKOGXSY-DBHYGPPCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitisin A (CAS 142449-89-6): A Structurally Distinct Resveratrol Tetramer for Targeted Biomedical and Industrial Procurement


Vitisin A, also known as (+)-vitisin A or R2-viniferin, is a resveratrol tetramer (C56H42O12, MW 906.93 g/mol) isolated predominantly from the roots and canes of Vitis species [1]. It is structurally defined as a complex of two resveratrol dimers, (+)-ε-viniferin and ampelopsin B, which confers a distinct three-dimensional architecture and a unique profile of biological activities compared to monomeric stilbenes and other oligomers [2]. Its documented pharmacological actions include antioxidative, anticancer, anti-inflammatory, antiapoptotic, neuroprotective, and lipid-metabolism-modulating effects, mediated through specific signaling pathways such as NF-κB, MAPK/ERK1/2, and PPARγ/PGC-1α [3].

Why Vitisin A Cannot Be Interchanged with Monomeric Stilbenes or Other Resveratrol Oligomers


Procurement decisions that treat Vitisin A as a functionally interchangeable 'resveratrol derivative' or generic 'stilbenoid' are scientifically invalid. Vitisin A's tetrameric structure, comprising two distinct dimeric units ((+)-ε-viniferin and ampelopsin B), dictates a unique three-dimensional conformation that directly influences its binding affinity, target selectivity, and even the direction of its biological effect (e.g., pro- vs. anti-apoptotic) [1]. As a result, its potency and mechanism of action diverge sharply from monomers like resveratrol and from structurally related tetramers like hopeaphenol, as demonstrated by the quantitative comparative evidence detailed in Section 3 [2].

Procurement-Driven Quantitative Evidence: Vitisin A vs. Key Comparators


Vitisin A Exhibits 3-Fold Greater Cytotoxicity than Resveratrol in HepG2 Hepatocellular Carcinoma Cells

In a direct screen of six natural stilbene oligomers, Vitisin A (R2-viniferin) was the most toxic compound against the p53 wild-type HepG2 human hepatocellular carcinoma cell line. Its IC50 value is 3-fold lower (more potent) than that of the well-known monomer, resveratrol, highlighting its enhanced cytotoxic efficacy [1].

Anticancer Cytotoxicity Hepatocellular Carcinoma

Vitisin A Shows Superior Potency Among 18 Stilbenes for Inhibiting Adipocyte Differentiation

In a comparative study evaluating 18 different stilbenes, Vitisin A was identified as the most effective compound at inhibiting adipocyte differentiation. It achieved this effect by blocking the cell cycle at the G1-S phase transition and significantly reducing fat accumulation and PPARγ expression in a dose-dependent manner [1]. This superior class-wide activity indicates a distinct mechanism of action relevant to anti-obesity research.

Metabolic Disease Obesity Adipogenesis

Molecular Docking Reveals Vitisin A's High Binding Affinity for Hemoglobin (-9.144 kcal/mol) Compared to Other Phytochemicals

A molecular docking study comparing 16 active compounds from Vitis vinifera demonstrated that Vitisin A possessed the highest binding affinity for the human hemoglobin protein (PDB ID: 2D60). Its binding energy (-9.144 kcal/mol) was significantly lower than other prominent V. vinifera phytochemicals, including proanthocyanidin (-7.791 kcal/mol) and anthocyanin a2 (-7.356 kcal/mol) [1].

Molecular Docking Binding Affinity Hemoglobin Anemia

Vitisin A Induces Cardiomyocyte Apoptosis, an Opposite Functional Outcome to the Anti-Apoptotic Hopeaphenol

Vitisin A and hopeaphenol are both resveratrol tetramers, yet they exhibit diametrically opposed effects on cardiomyocyte apoptosis. Vitisin A (30–300 nM) dose-dependently induces mitochondrial swelling, depolarization, and cytochrome c release, leading to apoptosis. In direct contrast, hopeaphenol (1–10 µM) dose-dependently inhibits Ca2+-induced apoptosis and can even block the apoptotic effects induced by Vitisin A [1].

Cardiovascular Apoptosis Structure-Activity Relationship

Comparative Antibacterial Activity: Vitisin A (IC50 7.7 mg/L) is ~2-Fold More Potent than Hopeaphenol (IC50 4.0 mg/L) Against F. columnare

In a study evaluating compounds from Vitis rotundifolia roots against the fish pathogen Flavobacterium columnare, both (+)-hopeaphenol and (+)-vitisin A were found to be the most active compounds. However, they exhibited a quantifiable difference in potency, with hopeaphenol (IC50 of 4.0 mg/L) being approximately 1.9-fold more potent than Vitisin A (IC50 of 7.7 mg/L). Both compounds had identical MIC values (9.1 mg/L), demonstrating a shared bacteriostatic profile with a meaningful potency differential [1].

Antibacterial Aquaculture Natural Products

High-Impact Research and Procurement Scenarios for Vitisin A Based on Validated Evidence


Hepatocellular Carcinoma (HCC) Drug Discovery and p53-Specific Cytotoxicity Studies

Procure Vitisin A for oncology programs focused on hepatocellular carcinoma, particularly those investigating p53 wild-type tumor environments. The evidence demonstrates that Vitisin A (R2-viniferin) possesses a 3-fold greater cytotoxic potency (IC50 of 9.7 µM) than resveratrol in HepG2 cells [1]. This makes it a superior lead compound or reference standard for screening and mechanistic studies targeting HCC.

Mechanistic Research into Metabolic Disorders, Obesity, and Adipogenesis

For investigations into metabolic syndrome, obesity, or type 2 diabetes, Vitisin A is the optimal stilbenoid for use as a tool compound or reference standard. It has been identified as the most effective inhibitor of adipocyte differentiation among a panel of 18 stilbenes, acting via G1-S cell cycle arrest [2]. This validated superior activity is critical for studies aiming to modulate PPARγ signaling and lipid accumulation.

Investigating Structure-Activity Relationships (SAR) in Resveratrol Oligomers for Cardiovascular Function

Vitisin A is an essential procurement for any laboratory studying the structure-function relationships of resveratrol oligomers in cardiovascular biology. Its unique pro-apoptotic effect on cardiomyocytes (active at 30-300 nM) is directly opposite to the anti-apoptotic effect of the structurally related hopeaphenol [3]. This makes Vitisin A an irreplaceable tool for dissecting the specific molecular pathways (e.g., mitochondrial permeability) regulated by the (+)-ε-viniferin moiety.

Computational Chemistry and Molecular Docking Studies Targeting Hemoglobin Interactions

Vitisin A should be prioritized for in silico and in vitro studies of small-molecule interactions with hemoglobin. As the top-scoring compound in a molecular docking screen of V. vinifera phytochemicals, with a binding energy of -9.144 kcal/mol [4], it serves as a high-affinity reference ligand for developing computational models or validating experimental binding assays related to anemia or hemoglobinopathies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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